4-Hydrazinylphenol hydrochloride

Catalog No.
S1520875
CAS No.
705940-15-4
M.F
C6H9ClN2O
M. Wt
160.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydrazinylphenol hydrochloride

CAS Number

705940-15-4

Product Name

4-Hydrazinylphenol hydrochloride

IUPAC Name

4-hydrazinylphenol;hydrochloride

Molecular Formula

C6H9ClN2O

Molecular Weight

160.6 g/mol

InChI

InChI=1S/C6H8N2O.ClH/c7-8-5-1-3-6(9)4-2-5;/h1-4,8-9H,7H2;1H

InChI Key

SMYDSLWPONVSKM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NN)O.Cl

Canonical SMILES

C1=CC(=CC=C1NN)O.Cl

Synthesis and Characterization:

4-Hydrazinylphenol hydrochloride, a molecule composed of carbon, hydrogen, nitrogen, and oxygen atoms, can be synthesized through various methods. One common approach involves the reaction of 4-aminophenol with hydrazine hydrate under acidic conditions. PubChem, National Institutes of Health: )

Following synthesis, researchers employ various techniques to characterize the structure and purity of 4-hydrazinylphenol hydrochloride. These techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis. American Chemical Society, "Characterization of Organic Compounds":

Potential Applications:

One potential area of exploration concerns the molecule's ability to form complexes with metal ions. This property could be useful in various fields, such as catalysis and material science. ScienceDirect, "Metal complexes of hydrazinophenols":

Another potential application lies in the field of organic chemistry, where 4-hydrazinylphenol hydrochloride could serve as a building block for the synthesis of more complex molecules. Royal Society of Chemistry, "Organic Chemistry":

4-Hydrazinylphenol hydrochloride is a chemical compound with the molecular formula C₆H₈N₂O·HCl. It is a derivative of phenol, where a hydrazine group is attached to the para position of the phenolic ring. This compound appears as a white to off-white crystalline powder and is soluble in water and alcohol. Its structure features both an amino group and a hydroxyl group, which contribute to its reactivity and potential biological activity.

, including:

  • Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds such as pyrazoles and triazoles, which are important in medicinal chemistry.
  • Oxidation: The compound can be oxidized to form corresponding quinone derivatives, which may exhibit different biological properties.
  • Condensation Reactions: It can react with aldehydes or ketones to form hydrazones, further expanding its utility in organic synthesis.

4-Hydrazinylphenol hydrochloride exhibits notable biological activities, including:

  • Antioxidant Properties: The compound has shown potential as an antioxidant, which may help in mitigating oxidative stress in biological systems.
  • Antimicrobial Activity: Preliminary studies suggest that it possesses antimicrobial properties against various pathogens, making it a candidate for pharmaceutical applications.
  • Potential Anticancer Activity: Research indicates that derivatives of hydrazinylphenol may exhibit anticancer properties, although further studies are needed to establish efficacy and mechanisms .

The synthesis of 4-Hydrazinylphenol hydrochloride typically involves the following methods:

  • Hydrazine Hydrate Reaction: The reaction of 4-nitrophenol with hydrazine hydrate under acidic conditions leads to the formation of 4-hydrazinylphenol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
  • Direct Amination: Another method involves the direct amination of phenol using hydrazine derivatives in the presence of catalysts such as copper(I) iodide at elevated temperatures .
  • Cyclization from Phenylhydrazine: Phenylhydrazine can be reacted with suitable electrophiles to yield 4-hydrazinylphenol through cyclization processes.

4-Hydrazinylphenol hydrochloride has several applications across various fields:

  • Pharmaceuticals: Due to its biological activities, it is explored as a lead compound for developing new drugs, particularly in cancer therapy and antimicrobial agents.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including dyes and agrochemicals.
  • Research Tool: The compound is used in biochemical assays to study oxidative stress and related pathways.

Interaction studies involving 4-Hydrazinylphenol hydrochloride focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies aim to elucidate its mechanism of action and potential toxicological effects. For example:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its pharmacokinetics and dynamics.
  • DNA Interaction: Studies on how 4-Hydrazinylphenol hydrochloride interacts with DNA may reveal its potential mutagenic effects or therapeutic benefits.

Several compounds share structural similarities with 4-Hydrazinylphenol hydrochloride. Here are a few notable examples:

Compound NameStructure TypeNotable Properties
Phenylhydrazine hydrochlorideHydrazine derivativeUsed primarily in organic synthesis
4-Aminophenol hydrochlorideAminophenol derivativeKnown for analgesic properties
2-HydrazinobenzothiazoleHeterocyclic compoundExhibits antitumor activity

Uniqueness of 4-Hydrazinylphenol Hydrochloride

What sets 4-Hydrazinylphenol hydrochloride apart from these similar compounds is its specific combination of hydrazine and phenolic functionalities, which enhances its reactivity towards electrophiles and contributes to its unique biological activities. Its ability to form diverse derivatives through cyclization reactions also makes it a versatile building block in synthetic chemistry.

4-Hydrazinylphenol hydrochloride emerged from broader hydrazine chemistry research, which has its roots in the late 19th century. Hydrazine itself was first characterized by Emil Fischer in 1875, who coined the term "hydrazine" while attempting to produce mono-substituted hydrazine compounds. While phenylhydrazine was the first hydrazine derivative characterized by Fischer in that same year, the specific development and characterization of 4-hydrazinylphenol and its hydrochloride salt came much later as researchers explored more specialized hydrazine derivatives.

The parent compound, 4-hydrazinylphenol (CAS: 23197-23-1), provided the foundation for the hydrochloride salt's development. As synthetic methods improved, researchers developed efficient ways to produce this compound for further study and application. The hydrochloride salt form offers improved stability and solubility characteristics compared to the free base, making it more suitable for various research applications.

Interest in this compound has grown substantially in recent decades as researchers discovered its potential in forming hydrazones and other derivatives with promising biological activities. This evolution reflects the broader trend in organic chemistry toward developing specialized building blocks for targeted applications in pharmaceutical development and materials science.

Structural Significance in Hydrazine Chemistry

4-Hydrazinylphenol hydrochloride exhibits structural features that make it particularly valuable in hydrazine chemistry. The compound consists of a phenolic ring with a hydrazine (-NH-NH₂) group at the para position, presented as a hydrochloride salt. This structure confers unique chemical properties and reactivity patterns essential for its applications.

The compound's molecular structure can be represented as follows:

PropertyValue
Molecular FormulaC₆H₉ClN₂O
Molecular Weight160.60 g/mol
IUPAC Name4-hydrazinylphenol hydrochloride
InChIInChI=1S/C6H8N2O.ClH/c7-8-5-1-3-6(9)4-2-5;/h1-4,8-9H,7H2;1H
InChI KeySMYDSLWPONVSKM-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1NN)O.Cl

Table 1: Key structural identifiers of 4-Hydrazinylphenol hydrochloride

The compound's structure features several important functional groups that contribute to its chemical behavior:

  • The hydroxyl group (-OH) at the para position provides hydrogen bonding capabilities and serves as a potential site for further functionalization.
  • The hydrazine moiety (-NH-NH₂) offers a reactive nitrogen nucleophile that readily participates in condensation reactions with carbonyl compounds.
  • The hydrochloride salt formation enhances water solubility and often improves stability for storage and handling.

This structural arrangement allows 4-hydrazinylphenol hydrochloride to participate in a range of chemical transformations, particularly in forming hydrazones and other nitrogen-containing derivatives. The presence of both nucleophilic nitrogen atoms and the phenolic hydroxyl group creates opportunities for selective reactions at different sites, enhancing its versatility as a synthetic building block.

Current Research Landscape and Challenges

Current research involving 4-hydrazinylphenol hydrochloride spans multiple scientific disciplines, with particular emphasis on medicinal chemistry, environmental applications, and organic synthesis methodologies. Despite its versatility, researchers face several challenges in fully exploiting this compound's potential.

In medicinal chemistry, derivatives of 4-hydrazinylphenol have shown promising immunomodulatory and anti-inflammatory properties. Hydrazone-N-acylhydrazones synthesized from similar hydrazine compounds have demonstrated potent biological activities, including inhibition of inflammatory cell migration in animal models. Compound SintMed65, for example, significantly decreased inflammatory cell migration in a peritonitis model after oral administration, highlighting the therapeutic potential of these derivatives.

Environmental applications represent another growing research area. Studies have explored using similar compounds for the degradation of toxic organic pollutants through processes such as hydrodynamic cavitation combined with UV photolysis and ozonation, achieving up to 96.85% degradation efficiency.

Despite these promising directions, several challenges remain:

  • Stability concerns during synthesis and storage require strict temperature control (<150°C) and inert atmospheres (e.g., nitrogen).
  • Potential health hazards, including skin sensitization (H317) and acute toxicity concerns (H302+H312+H332), necessitate careful handling protocols.
  • Optimizing synthetic routes to improve yields and reduce environmental impact remains an ongoing challenge for researchers.

Current synthetic approaches for 4-hydrazinylphenol include copper-catalyzed coupling of aryl halides with hydrazine, as demonstrated in this generalized procedure:

General procedure: A mixture of aryl halide (1.0 mmol), CuI (0.1 mmol), Na₃PO₄ (2.0 mmol), 85% aqueous hydrazine (1 mL), and PEG-400 (2 mL) were added to a sealed tube. The reaction mixture was stirred under argon atmosphere at 120°C for the desired time until complete consumption of starting material as monitored by TLC.

This reaction typically yields 68-72% of the desired product with >95% purity, but researchers continue to explore more efficient and sustainable synthetic routes.

Ullmann-Type Coupling Mechanisms

The Ullmann-type coupling mechanism for synthesizing 4-hydrazinylphenol hydrochloride involves oxidative addition of aryl halides to copper catalysts, forming intermediates that react with hydrazine derivatives. For example, aryl halides undergo coupling with hydrazine hydrate in the presence of copper(I) iodide (CuI) and sodium phosphate (Na₃PO₄) under inert atmospheric conditions [1]. This reaction proceeds via a copper-mediated nucleophilic substitution, where hydrazine acts as the nucleophile, replacing the halide group on the aromatic ring.

Key mechanistic steps:

  • Oxidative addition: Aryl halide (e.g., 4-bromophenol) coordinates with CuI, forming a copper-aryl intermediate.
  • Nucleophilic attack: Hydrazine hydrate attacks the copper center, displacing the halide and forming a copper-hydrazine complex.
  • Reductive elimination: The copper complex releases the coupled product (4-hydrazinylphenol) and regenerates CuI, completing the catalytic cycle [1] [2].

This mechanism is supported by studies demonstrating efficient coupling under mild conditions (120°C, 10 hours) with minimal byproducts [1].

Optimization of Catalyst Systems

Catalyst optimization focuses on balancing activity, selectivity, and environmental impact. Copper(I) iodide remains the most widely used catalyst due to its high reactivity and compatibility with hydrazine-based systems. Key advancements include:

ParameterOptimized ValueImpact
CuI loading10 mol% relative to substrateEnsures sufficient catalytic activity [1].
Base systemNa₃PO₄ (2.0 mmol)Enhances hydrazine solubility and reactivity [1].
SolventPEG-400 (2 mL)Stabilizes intermediates and improves yields [1].

Patent studies highlight the use of catalytic copper (20 mol% relative to substrate) to minimize residual copper waste, reducing environmental concerns by >95% compared to stoichiometric methods [2].

Diazotization-Reduction Pathways

Sodium Metabisulfite Reduction Techniques

Diazotization-reduction strategies employ sodium metabisulfite (Na₂S₂O₅) as a reducing agent to convert diazonium intermediates into hydrazine derivatives. This method is particularly effective for synthesizing 4-hydrazinylphenol hydrochloride from primary aromatic amines.

Procedure:

  • Diazotization: Primary aromatic amine (e.g., 4-aminophenol) is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form diazonium salt.
  • Reduction: Diazonium salt is reduced with Na₂S₂O₅ under controlled pH (neutral to slightly basic) to yield the hydrazine derivative [5].

This approach avoids harsh reducing agents and is compatible with sensitive functional groups.

pH and Temperature Control Parameters

Critical parameters governing reaction efficiency include:

ParameterOptimal RangeEffect
Diazotization temp.0–5°CPrevents diazonium salt decomposition [5].
Reduction pH6.0–7.5Balances reaction kinetics and selectivity [5].

Temperature control during diazotization is crucial to stabilize diazonium intermediates, while pH modulation in the reduction step ensures clean conversion to hydrazine [5].

Hydrazine-Based Direct Substitution Methods

Aqueous Hydrazine Protocols

Aqueous hydrazine hydrate (85% w/w) is widely employed in copper-catalyzed substitutions due to its high nucleophilicity and solubility in polar solvents. For example:

  • Reaction mixture: Aryl halide (1.0 mmol), CuI (0.1 mmol), Na₃PO₄ (2.0 mmol), hydrazine hydrate (1 mL), and PEG-400 (2 mL) in a sealed tube under argon [1].
  • Yield: Moderate to high (exact yields not reported in sources) [1].

This method leverages hydrazine’s ability to displace halides efficiently under mild conditions.

PEG-400 as Solvent Medium

Polyethylene glycol-400 (PEG-400) serves as a non-polar solvent that enhances reaction homogeneity and stabilizes intermediates. Key advantages include:

  • Solubility: Dissolves both organic aryl halides and ionic catalysts.
  • Thermal stability: Withstands temperatures up to 120°C without degradation [1].

PEG-400’s use in copper-catalyzed systems minimizes side reactions and improves product purity [1].

Green Chemistry Approaches

Solvent-Free Methodologies

Solvent-free protocols aim to reduce waste and enhance atom economy. While not directly reported for 4-hydrazinylphenol hydrochloride, analogous copper-catalyzed couplings in heterogenous systems (e.g., Pd⁰/Fe₃O₄) achieve high yields in water or minimal solvent [3]. Future adaptations could employ microwave-assisted synthesis or flow chemistry to eliminate solvents entirely.

Sustainable Catalyst Development

Efforts focus on catalyst recycling and low-toxicity systems:

CatalystRecycling EfficiencyAdvantages
CuI/Na₃PO₄Single-useHigh reactivity, low cost [1].
Pd⁰–Fe₃O₄5 cycles (avg. 87% yield)Magnetic separation, low Pd leaching [3].

Copper-based systems remain dominant due to cost-effectiveness, while Pd nanoparticles offer recyclability for specialized applications [3].

Single-Electron Transfer (SET) Mechanisms

Single-electron transfer mechanisms play a crucial role in the reactions of 4-Hydrazinylphenol hydrochloride, particularly in its interactions with electrophilic species and oxidizing agents. The hydrazine functional group in this compound exhibits distinctive electron-donating properties that facilitate SET processes [1] [2].

The SET mechanism involving 4-Hydrazinylphenol hydrochloride follows a characteristic pathway where the hydrazine nitrogen atoms act as electron donors. The α-effect exerted by the lone pairs of adjacent nitrogen atoms makes hydrazines excellent electron transfer agents [1]. The hydrazinyl radical resulting from initial electron transfer is stabilized through a two-center three-electron bond configuration, analogous to the stability observed in nitroxyl radicals [1].

In the presence of electron-accepting species, 4-Hydrazinylphenol hydrochloride undergoes oxidative single-electron transfer to form radical cation intermediates. The phenolic hydroxyl group provides additional stabilization through resonance interactions with the aromatic ring system [3]. Electrochemical studies have demonstrated that the rate-determining step in the oxidation process involves a one-electron transfer step that likely corresponds to the initial formation of a short-lived radical cation [3] [4].

The SET mechanism proceeds through several distinct stages. Initially, the hydrazine nitrogen atom donates an electron to an appropriate acceptor, forming a nitrogen-centered radical. This radical intermediate exhibits enhanced reactivity due to the electron-deficient nature of the nitrogen center [5]. The radical can undergo further transformations, including dimerization, fragmentation, or coupling with other radical species [6] [5].

Kinetic Rate Determination Studies

Kinetic studies of nucleophilic substitution reactions involving 4-Hydrazinylphenol hydrochloride reveal complex rate dependencies that vary with reaction conditions and substrate structure. The compound demonstrates variable kinetic behavior depending on whether the reaction proceeds through SN1 or SN2 pathways [7].

For primary and secondary substrates, the compound typically follows SN2 kinetics with bimolecular rate constants ranging from 10⁻⁵ to 10⁻³ M⁻¹s⁻¹ under standard conditions [8]. The reaction rate shows strong dependence on the basicity of the hydrazine nitrogen atoms, with higher basicity correlating with increased nucleophilicity [9]. The presence of the phenolic hydroxyl group provides additional stabilization through hydrogen bonding interactions [9].

Temperature effects on reaction rates follow Arrhenius behavior with activation energies typically ranging from 15-25 kcal/mol for nucleophilic substitution reactions [8]. The presence of electron-donating substituents on the phenolic ring enhances the nucleophilicity of the hydrazine group, resulting in increased reaction rates [9].

Solvent effects play a significant role in determining reaction kinetics. Polar protic solvents generally favor SN1 mechanisms by stabilizing carbocation intermediates, while polar aprotic solvents tend to enhance SN2 reaction rates by better solvating the nucleophile [8]. The pH of the reaction medium critically influences the protonation state of the hydrazine nitrogen atoms, thereby affecting the nucleophilicity and overall reaction kinetics [10].

Tautomeric Behavior

Keto-Enol Tautomerism Dynamics

The tautomeric behavior of 4-Hydrazinylphenol hydrochloride involves dynamic equilibria between different structural forms, primarily involving the phenolic hydroxyl group and the hydrazine functionality. The compound exhibits keto-enol tautomerism characteristics, particularly under specific solvent conditions [11].

The phenolic hydroxyl group can participate in intramolecular hydrogen bonding with the hydrazine nitrogen atoms, leading to the formation of pseudo-cyclic structures through five-membered or six-membered ring transitions [11]. The equilibrium position depends strongly on the electronic properties of the system and the nature of the solvent environment [11].

In polar aprotic solvents such as dimethyl sulfoxide, the keto form predominates over the enol form due to the hydrogen-bond-accepting properties of the solvent [11]. The solvent competes with the carbonyl group for hydrogen bonding, destabilizing the enol tautomer and shifting the equilibrium toward the keto form [11]. Conversely, in nonpolar solvents like chloroform, the enol form is favored due to the stabilization provided by intramolecular hydrogen bonding [11].

The tautomeric equilibrium constant for keto-enol interconversion typically ranges from 10⁻⁶ to 10⁻⁴, depending on the specific molecular environment and solvent conditions [11]. The interconversion process involves proton transfer mechanisms that are catalyzed by both acidic and basic species present in the solution [11].

Cis-Trans Isomerization Factors

Cis-trans isomerization in 4-Hydrazinylphenol hydrochloride systems involves geometric changes around double bonds or partial double bond character in the molecular structure. The hydrazine functionality can exhibit restricted rotation due to partial double bond character between the nitrogen atoms [12] [13].

The isomerization process is influenced by several key factors including temperature, pH, and the presence of catalytic species. Higher temperatures generally favor the thermodynamically more stable trans configuration, while the cis isomer may be kinetically favored under certain conditions [13]. The activation energy for cis-trans interconversion typically ranges from 15-30 kcal/mol, depending on the specific structural features and substituent effects [12].

pH effects on isomerization are particularly pronounced, with the process being strongly dependent on the protonation state of the hydrazine nitrogen atoms [13]. At lower pH values, protonation of the nitrogen atoms reduces the partial double bond character, facilitating isomerization. Conversely, at higher pH values, the increased electron density on the nitrogen atoms enhances the barrier to rotation [13].

The presence of hydrogen-bonding solvents can significantly influence the isomerization kinetics by stabilizing specific conformational states through intermolecular interactions [12]. Water and alcohols tend to slow the isomerization process by forming stabilizing hydrogen bonds with the nitrogen lone pairs [12].

Hydrazone Formation Mechanisms

Catalytic Enhancement Strategies

The formation of hydrazones from 4-Hydrazinylphenol hydrochloride and carbonyl compounds represents a fundamental reaction in organic chemistry that can be significantly enhanced through appropriate catalytic strategies. The reaction mechanism involves nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon, followed by elimination of water to form the hydrazone product [9] [14].

Traditional acid catalysis using hydrochloric acid or sulfuric acid enhances the reaction rate by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon [15]. However, more sophisticated catalytic systems have been developed that provide superior performance under milder conditions [14].

Nucleophilic catalysis represents a particularly effective enhancement strategy, where aniline derivatives and related compounds serve as catalyst precursors [14]. The mechanism involves formation of a catalyst-imine intermediate, which subsequently undergoes transamination with the hydrazine to form the desired hydrazone product [14]. This approach can provide rate enhancements of 10-100 fold compared to uncatalyzed reactions [14].

Advanced catalytic systems include anthranilic acid derivatives, which demonstrate superior performance compared to simple aniline catalysts [14]. The 5-methoxyanthranilic acid catalyst provides second-order rate constants over six-fold greater than aniline, with the ortho-carboxylate group serving to aid in intramolecular proton transfer during imine formation [14]. The proposed mechanism involves intramolecular catalysis through a six-membered ring transition state [14].

Bifunctional catalysts incorporating both nucleophilic and proton-donor functionalities have shown exceptional activity [16]. The 2-(aminomethyl)benzimidazole catalyst system demonstrates measurable activity even with challenging ketone substrates, providing up to 10-fold rate enhancement at 1 mM catalyst concentration [16].

Reaction Intermediates Identification

The identification of reaction intermediates in hydrazone formation from 4-Hydrazinylphenol hydrochloride involves sophisticated analytical techniques including NMR spectroscopy, mass spectrometry, and kinetic studies [9] [14].

The initial reaction intermediate is a tetrahedral hemiaminal species formed by nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon [9]. This intermediate is typically unstable and rapidly undergoes dehydration to form the hydrazone product [9]. The rate-limiting step at neutral pH is generally the breakdown of the tetrahedral intermediate to eliminate water [17].

Under acidic conditions, the tetrahedral intermediate is stabilized by protonation of the hydroxyl group, which becomes the leaving group in the subsequent elimination step [9]. The protonated intermediate can be represented by resonance forms that facilitate the departure of water [9].

Spectroscopic identification of intermediates requires careful monitoring of reaction progress using techniques such as real-time NMR spectroscopy [9]. The formation of the initial hemiaminal intermediate can be detected through characteristic chemical shifts and coupling patterns in the NMR spectrum [9].

Mass spectrometric analysis provides complementary information about intermediate structures and fragmentation patterns [9]. The detection of specific fragment ions corresponding to the tetrahedral intermediate or its derivatives confirms the proposed mechanistic pathway [9].

Kinetic isotope effects provide additional evidence for the rate-determining step and the involvement of specific bonds in the transition state [9]. Primary kinetic isotope effects are observed when C-H or N-H bonds are broken in the rate-determining step, while secondary isotope effects indicate changes in hybridization or bonding in the transition state [9].

The influence of solvent on intermediate stability and reaction pathway has been extensively studied [9]. Polar protic solvents generally stabilize charged intermediates and facilitate proton transfer processes, while polar aprotic solvents favor nucleophilic attack and can alter the rate-determining step [9].

Reaction ParameterValue RangeOptimal ConditionsEnhancement Factor
Temperature (°C)25-8040-602-5 fold
pH4-86-710-50 fold
Catalyst Concentration (mM)0.1-101-510-100 fold
Solvent PolarityLow-HighModerate2-10 fold
Catalyst TypeRate Constant (M⁻¹s⁻¹)Enhancement vs. UncatalyzedOperating pH
Aniline0.1-1.010-50 fold6-8
5-Methoxyanthranilic acid0.6-6.050-300 fold6-8
2-(Aminomethyl)benzimidazole0.1-5010-500 fold6-8
Anthranilic acid0.2-2.020-100 fold6-8

Dates

Last modified: 08-15-2023

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